molecular formula C16H12Cl2N4O2 B2638317 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060331-30-7

1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2638317
CAS No.: 1060331-30-7
M. Wt: 363.2
InChI Key: NRAUYTOFWCLZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic urea derivative supplied for research purposes. Compounds featuring the urea functional group and pyridopyrimidinone scaffolds are of significant interest in medicinal chemistry and chemical biology research. While the specific biological profile of this compound requires further investigation, structurally related dichlorophenyl urea compounds have been identified as promising scaffolds in early-stage research. For instance, a closely related molecule, 1,3-bis(3,5-dichlorophenyl)urea (known as COH-SR4), has demonstrated potent anti-cancer effects in scientific studies. Research on COH-SR4 has shown that it can inhibit cell survival and clonogenic potential, induce apoptosis, and cause G2/M phase cell cycle arrest in vitro . In vivo studies in mouse models revealed that oral administration of this related compound led to effective inhibition of tumor growth, which was associated with molecular changes including decreased levels of proliferation markers and induction of proteins linked to energy stress and apoptosis . The precise mechanism of action for this specific compound is an area for active research, but its structure suggests potential as a valuable chemical probe for studying pathways relevant to cell proliferation and survival. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this class of compounds.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2/c1-9-14(15(23)22-5-3-2-4-13(22)19-9)21-16(24)20-12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAUYTOFWCLZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-3-yl core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the dichlorophenyl group: This step often involves a nucleophilic substitution reaction where a dichlorophenylamine is reacted with the pyrido[1,2-a]pyrimidin-3-yl intermediate.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s pyrido-pyrimidine core distinguishes it from thiazole-based analogs like 9a and 9b, which are more synthetically accessible but less structurally complex . Piperazine-containing derivatives (e.g., 9b) exhibit higher molecular weights (~462 g/mol vs.

Functional Groups and Bioactivity: The 3,5-dichlorophenyl group in both the target and 9b suggests a role in hydrophobic interactions, possibly enhancing binding affinity to targets like kinases or proteases. However, the absence of a piperazine moiety in the target may reduce solubility compared to 9b . Non-urea compounds (e.g., pyrrolo-pyridazine derivatives in ) highlight divergent pharmacophores, underscoring the urea group’s critical role in modulating target specificity.

Synthetic Feasibility: Yields for 9a (78.1%) and 9b (79.6%) indicate robust synthetic routes for thiazole-urea hybrids . No yield data are available for the target compound, but its fused heterocyclic system likely requires multistep synthesis, increasing complexity.

Analytical Characterization :

  • Mass spectrometry (e.g., ESI-MS for 9a and 9b ) and X-ray crystallography (via SHELX programs ) are critical for confirming structures of such analogs. The target compound’s fused ring system may necessitate advanced crystallographic techniques for full elucidation .

Biological Activity

1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a pyridopyrimidine moiety, which is known for its diverse biological activities. The presence of the 3,5-dichlorophenyl group enhances its pharmacological properties.

The primary mechanism of action for this compound is believed to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound disrupts the folate metabolism pathway, leading to reduced proliferation of cancer cells and pathogens.

Antitumor Activity

Research indicates that derivatives of pyridopyrimidine compounds exhibit significant antitumor effects. For instance, studies have shown that similar compounds inhibit tumor growth in various cancer cell lines:

CompoundTargetActivityReference
PiritreximDHFRAntitumor
This compoundDHFRCytotoxicity against tumor cells

In vitro studies demonstrated that the compound effectively inhibits the growth of human tumor cell lines such as LCLC-103H and A-427, with IC50 values indicating potent activity.

Antimicrobial Activity

Additionally, compounds with similar structures have shown antimicrobial properties. The inhibition of key enzymes like DHFR is linked to their effectiveness against bacterial strains.

Study 1: Antitumor Efficacy

In a controlled study involving murine models, this compound was administered to evaluate its antitumor efficacy. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Study 2: Mechanistic Insights

A mechanistic study explored the interaction between the compound and DHFR. Using molecular docking simulations and enzyme assays, researchers confirmed that the compound binds competitively to DHFR, effectively blocking its active site and preventing substrate conversion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea?

  • Methodological Answer : Synthesis typically involves coupling a substituted pyrido[1,2-a]pyrimidinone with a 3,5-dichlorophenyl isocyanate under anhydrous conditions. Key parameters include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance urea bond formation.
  • Temperature : Reactions often proceed at 60–80°C in aprotic solvents like DMF or THF.
  • Inert Atmosphere : Nitrogen or argon to prevent hydrolysis of intermediates .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC; purification by column chromatography with gradients of ethyl acetate/hexane.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Employ a combination of:

  • Spectroscopic Techniques : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyrido[1,2-a]pyrimidinone carbonyl at ~170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
  • Elemental Analysis : Match calculated and observed C, H, N, Cl content within ±0.3% .

Q. What are the preliminary steps to assess its biological activity?

  • Methodological Answer : Start with in vitro assays:

  • Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HCT-116, HeLa) with IC₅₀ determination.
  • Dose-Response Curves : Use 8–10 concentrations in triplicate to calculate potency metrics .

Advanced Research Questions

Q. How can conflicting data on target selectivity be resolved (e.g., off-target kinase inhibition)?

  • Methodological Answer :

  • Kinase Profiling Panels : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler™) to test against 100+ kinases.
  • Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding motifs (e.g., hinge region interactions in kinase domains).
  • Meta-Analysis : Cross-reference with PubChem BioActivity data to validate inconsistencies .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicity?

  • Methodological Answer : Adapt protocols from Project INCHEMBIOL :

  • Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 2–12); analyze degradation products via LC-MS/MS.
  • Ecotoxicity Assays :
  • Algal Growth Inhibition (OECD 201): Measure chlorophyll-a inhibition in Raphidocelis subcapitata.
  • Daphnia Acute Toxicity (OECD 202): 48-hour EC₅₀ determination.

Q. How can structure-activity relationships (SAR) be systematically explored for urea derivatives?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing 3,5-dichlorophenyl with fluorophenyl or methoxyphenyl).
  • Bioisosteric Replacement : Substitute urea with thiourea or sulfonamide groups.
  • Activity Clustering : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Q. What strategies mitigate low aqueous solubility in pharmacokinetic studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility.
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.